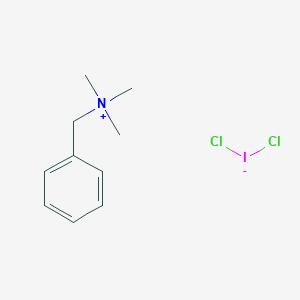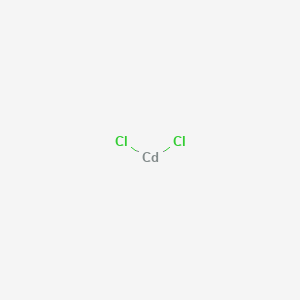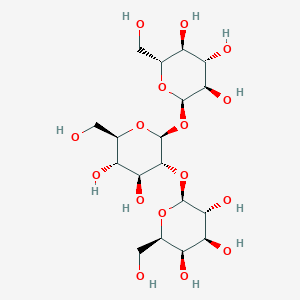
Glucosyl-O-galactosyl-(1-4)glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosyl-O-galactosyl-(1-4)glucoside, also known as GGG, is a trisaccharide composed of glucose, galactose, and glucose. It is found in various foods such as green tea, barley, and mushrooms. GGG has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Glucosyl-O-galactosyl-(1-4)glucoside is not fully understood, but it is thought to work by scavenging free radicals and reducing oxidative stress in the body. Glucosyl-O-galactosyl-(1-4)glucoside may also help to regulate various signaling pathways in the body, which can affect cellular function and gene expression.
Biochemische Und Physiologische Effekte
Glucosyl-O-galactosyl-(1-4)glucoside has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, improve glucose metabolism, and enhance immune function. Glucosyl-O-galactosyl-(1-4)glucoside may also help to protect against DNA damage and reduce the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Glucosyl-O-galactosyl-(1-4)glucoside has several advantages for lab experiments, including its availability in natural sources and its relatively low cost compared to other antioxidants. However, Glucosyl-O-galactosyl-(1-4)glucoside can be difficult to isolate and purify, which can make it challenging to study in a lab setting. Additionally, the effects of Glucosyl-O-galactosyl-(1-4)glucoside may vary depending on the source and composition of the compound.
Zukünftige Richtungen
Future research on Glucosyl-O-galactosyl-(1-4)glucoside could explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Studies could also investigate the optimal dosage and delivery method for Glucosyl-O-galactosyl-(1-4)glucoside, as well as its potential interactions with other compounds and medications. Further research could also explore the potential of Glucosyl-O-galactosyl-(1-4)glucoside as a functional food ingredient, which could provide health benefits beyond basic nutrition.
Synthesemethoden
Glucosyl-O-galactosyl-(1-4)glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of specific enzymes to catalyze the reaction between glucose and galactose, resulting in the formation of Glucosyl-O-galactosyl-(1-4)glucoside. Chemical synthesis involves the use of chemical reactions to produce Glucosyl-O-galactosyl-(1-4)glucoside from glucose and galactose.
Wissenschaftliche Forschungsanwendungen
Glucosyl-O-galactosyl-(1-4)glucoside has been the subject of numerous scientific studies, which have explored its potential health benefits. Research has shown that Glucosyl-O-galactosyl-(1-4)glucoside has antioxidant and anti-inflammatory properties, which may help to protect against various diseases such as cancer, cardiovascular disease, and diabetes. Glucosyl-O-galactosyl-(1-4)glucoside has also been studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
141781-71-7 |
|---|---|
Produktname |
Glucosyl-O-galactosyl-(1-4)glucoside |
Molekularformel |
C18H32O16 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
ZZQBFMYCMRVZFG-JYPKAZJXSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
141781-71-7 |
Synonyme |
alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside Glu-Gla-Glu glucosyl lactoside glucosyl-O-galactosyl-(1-4)glucoside O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



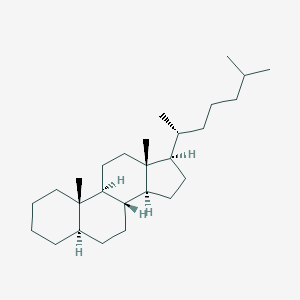
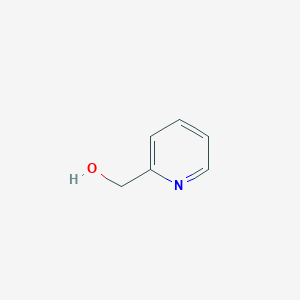
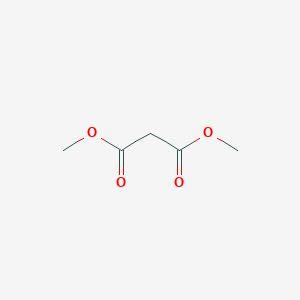
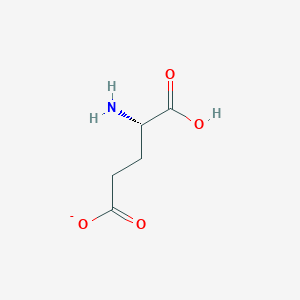
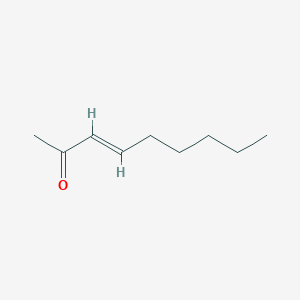
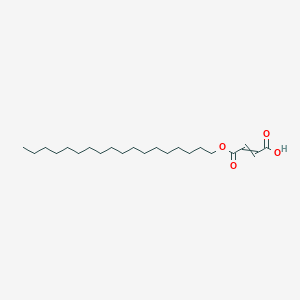
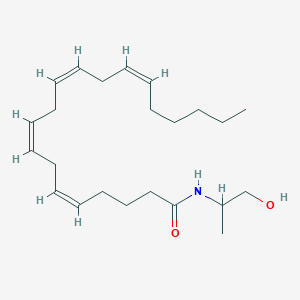
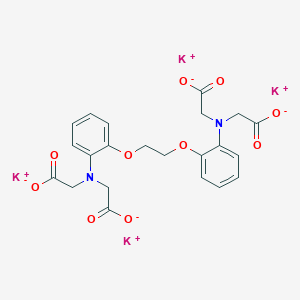
![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
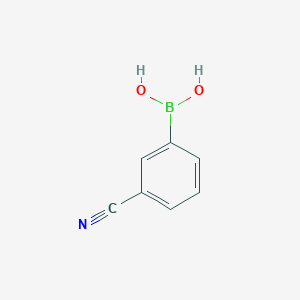
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
